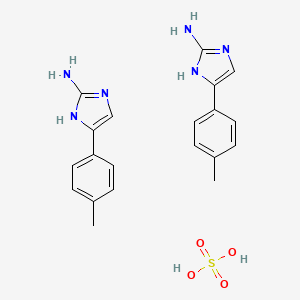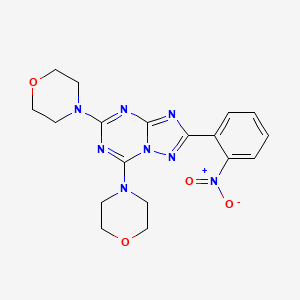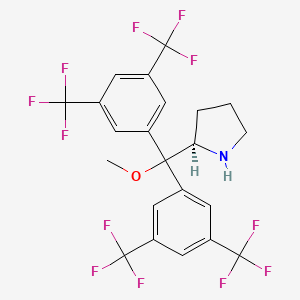
(R)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)(methoxy)methyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(Bis(3,5-bis(trifluoromethyl)phenyl)(methoxy)methyl)pyrrolidine is a complex organic compound that features a pyrrolidine ring substituted with bis(trifluoromethyl)phenyl groups and a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Bis(3,5-bis(trifluoromethyl)phenyl)(methoxy)methyl)pyrrolidine typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving an appropriate amine and a dihalide.
Introduction of the bis(trifluoromethyl)phenyl groups: This step might involve a Friedel-Crafts alkylation reaction using 3,5-bis(trifluoromethyl)benzene and a suitable alkylating agent.
Addition of the methoxy group: This can be done through a nucleophilic substitution reaction using methanol and a suitable leaving group.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the trifluoromethyl groups, potentially converting them to trifluoromethyl alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxy group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Trifluoromethyl alcohols.
Substitution: Various substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound could serve as a ligand in transition metal catalysis, facilitating various organic transformations.
Synthesis: It may be used as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development: The compound might be explored for its potential as a pharmacophore in the development of new therapeutic agents.
Medicine
Pharmacology: Research could focus on its activity against specific biological targets, such as enzymes or receptors.
Industry
Materials Science: The compound may be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mecanismo De Acción
The mechanism by which ®-2-(Bis(3,5-bis(trifluoromethyl)phenyl)(methoxy)methyl)pyrrolidine exerts its effects would depend on its specific application. For example, in a catalytic process, it might act as a ligand that stabilizes a transition metal center, facilitating the formation of reactive intermediates. In a biological context, it could interact with a specific enzyme or receptor, modulating its activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
®-2-(Bis(3,5-dimethylphenyl)(methoxy)methyl)pyrrolidine: Similar structure but with dimethyl groups instead of trifluoromethyl groups.
®-2-(Bis(3,5-dichlorophenyl)(methoxy)methyl)pyrrolidine: Similar structure but with dichloro groups instead of trifluoromethyl groups.
Uniqueness
The presence of trifluoromethyl groups in ®-2-(Bis(3,5-bis(trifluoromethyl)phenyl)(methoxy)methyl)pyrrolidine imparts unique electronic properties, such as increased lipophilicity and electron-withdrawing effects, which can influence its reactivity and interactions with other molecules.
Propiedades
Fórmula molecular |
C22H17F12NO |
|---|---|
Peso molecular |
539.4 g/mol |
Nombre IUPAC |
(2R)-2-[bis[3,5-bis(trifluoromethyl)phenyl]-methoxymethyl]pyrrolidine |
InChI |
InChI=1S/C22H17F12NO/c1-36-18(17-3-2-4-35-17,11-5-13(19(23,24)25)9-14(6-11)20(26,27)28)12-7-15(21(29,30)31)10-16(8-12)22(32,33)34/h5-10,17,35H,2-4H2,1H3/t17-/m1/s1 |
Clave InChI |
RYJLVSIPISGUEB-QGZVFWFLSA-N |
SMILES isomérico |
COC([C@H]1CCCN1)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
SMILES canónico |
COC(C1CCCN1)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



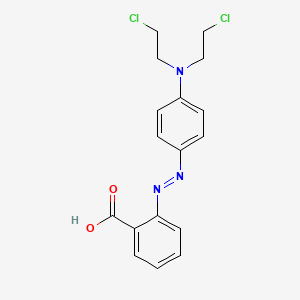
![[8-Acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B12815061.png)
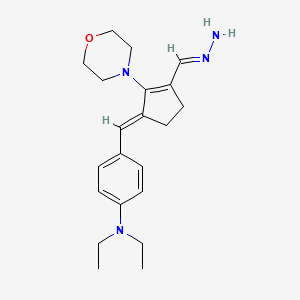
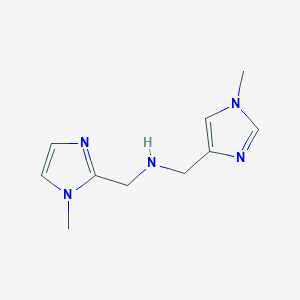
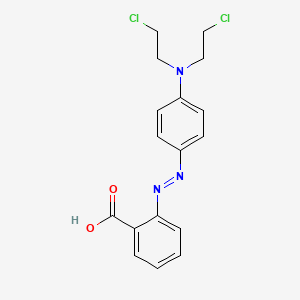
![4,7-Dibromo-[1,2,5]oxadiazolo[3,4-c]pyridine](/img/structure/B12815077.png)
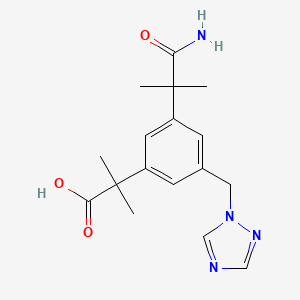
![6-Chloro-1-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12815095.png)


![2-(Hydrazonomethyl)-1H-benzo[d]imidazole](/img/structure/B12815118.png)
